Bacitracin Zinc

説明

特性

CAS番号 |

1405-89-6 |

|---|---|

分子式 |

C66H101N17O16SZn |

分子量 |

1486.1 g/mol |

IUPAC名 |

zinc (4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2/t35-,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48-,52-,53-,54-;/m0./s1 |

InChIキー |

UCRLQOPRDMGYOA-DFTDUNEMSA-L |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3C=NC=N3)CC4=CC=CC=C4.[Zn] |

Color/Form |

Dry off-white to tan solid |

密度 |

26-29 lb/cu ft |

他のCAS番号 |

68038-70-0 |

関連するCAS |

1405-87-4 (Parent) |

溶解性 |

Insoluble in wate |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Bacitracin Zinc on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanism by which bacitracin zinc inhibits the synthesis of the bacterial cell wall, a critical process for bacterial viability. The content herein details the core mechanism, quantitative activity data, and relevant experimental protocols.

Introduction: The Peptidoglycan Synthesis Cycle

The bacterial cell wall is a vital structure composed primarily of peptidoglycan, which provides structural integrity and protection against osmotic lysis. The synthesis of peptidoglycan is a complex, multi-step process that involves cytoplasmic precursor synthesis, transport across the cell membrane, and subsequent incorporation into the existing cell wall. A key component of this process is a C55 lipid carrier molecule, undecaprenyl phosphate (C55-P), also known as bactoprenol.

The cycle begins in the cytoplasm, where precursor molecules, N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc)-pentapeptide, are synthesized. These precursors are then transferred to the lipid carrier C55-P at the inner leaflet of the cytoplasmic membrane, forming Lipid I and subsequently Lipid II. Lipid II is then "flipped" across the membrane to the exterior surface. Here, the disaccharide-pentapeptide subunit is incorporated into the growing peptidoglycan chain. This process releases the lipid carrier in its pyrophosphate form, undecaprenyl pyrophosphate (C55-PP).[1][2] For the peptidoglycan synthesis cycle to continue, C55-PP must be dephosphorylated back to C55-P, allowing it to be recycled for another round of precursor transport.[1][2]

Core Mechanism of Action: this compound's Molecular Target

Bacitracin's primary mechanism of action is the disruption of the peptidoglycan synthesis cycle by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate (C55-PP).[3][4][5][6] This inhibition prevents the regeneration of the C55-isoprenyl phosphate (C55-P) lipid carrier, which is essential for transporting peptidoglycan precursors across the bacterial cell membrane.[2][6][7] The ultimate effect is the cessation of cell wall synthesis, leading to a defective cell wall, cell lysis, and bacterial death.[6]

A critical aspect of this mechanism is the requirement of a divalent metal ion, with zinc (Zn2+) being the most effective.[3][7][8] Bacitracin, in the presence of a divalent cation like zinc, forms a stable, stoichiometric complex with C55-PP.[3][4] This ternary complex of bacitracin-Zn2+-C55-PP effectively sequesters the lipid carrier, preventing its dephosphorylation by the membrane-bound phosphatase enzyme.[3][4][9] The inhibition of this crucial recycling step halts the entire peptidoglycan synthesis pathway.

The formation of this complex is a direct interaction, and the presence of chelating agents, such as EDTA, can abolish the inhibitory effect of bacitracin by removing the necessary divalent cations.[3][4]

Quantitative Data on Bacitracin Activity

The antibacterial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | This compound MIC (µg/mL) | Notes |

| Clostridium perfringens (rabbit origin) | MIC90 = 0.5[10][11] | 94.3% of strains had MIC values ≤ 0.5 µg/mL.[10][11] |

| Staphylococcus aureus | Varies | Activity is enhanced in the presence of supplemental Zn²⁺.[9] |

| Enterococcus faecalis | Varies | Activity is enhanced in the presence of supplemental Zn²⁺.[9] |

Note: MIC values can vary depending on the specific strain, the growth medium, and the concentration of zinc ions.[8][9]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the minimum concentration of bacitracin required to inhibit the growth of a specific bacterial strain.

Workflow Diagram:

Detailed Protocol:

-

Preparation of Bacitracin Stock: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).

-

Media Preparation: Use cation-adjusted Mueller-Hinton Broth (MHB). For optimal bacitracin activity, supplement the media with ZnSO4 to a final concentration of 0.3-0.4 mM.[8][9]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the bacitracin stock solution with the supplemented MHB to achieve the desired concentration range.

-

Inoculum Preparation: Culture the test bacteria on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the bacitracin dilutions.

-

Controls: Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of bacitracin at which there is no visible growth (turbidity) in the well.

C55-PP Phosphatase Activity Assay

This assay directly measures the inhibition of C55-PP dephosphorylation, confirming the mechanism of action.

Protocol Outline:

-

Substrate Synthesis: Synthesize radiolabeled [14C]C55-PP using purified E. coli UppS synthase with [14C]isopentenyl pyrophosphate (C5-PP) and farnesyl pyrophosphate (C15-PP) as precursors.[1]

-

Enzyme Preparation: Obtain a source of C55-PP phosphatase, such as purified BacA enzyme or bacterial membrane preparations.[1]

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NaCl, a detergent (e.g., DDM), and CaCl2. Add the [14C]C55-PP substrate to this buffer.[1]

-

Inhibition Assay:

-

Pre-incubate the enzyme with varying concentrations of bacitracin and a divalent cation (e.g., ZnCl2).

-

Initiate the reaction by adding the [14C]C55-PP substrate.

-

Incubate the reaction at a suitable temperature (e.g., 25°C) for a defined period.

-

-

Analysis by Thin-Layer Chromatography (TLC):

-

Stop the reaction and extract the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the substrate ([14C]C55-PP) from the product ([14C]C55-P).

-

Visualize the radiolabeled spots using a phosphorimager or autoradiography.

-

-

Quantification: Quantify the intensity of the spots corresponding to the substrate and product to determine the percentage of C55-PP converted to C55-P. Calculate the inhibition at each bacitracin concentration to determine values like the IC50.

Conclusion

This compound's antibacterial activity stems from its ability to form a tight complex with C55-isoprenyl pyrophosphate in the presence of a divalent metal ion. This action effectively halts the recycling of the essential lipid carrier required for peptidoglycan synthesis, leading to the inhibition of bacterial cell wall formation and subsequent cell death. Understanding this precise mechanism is crucial for the continued use of bacitracin in topical applications and for the design of new antibiotics targeting this vital bacterial pathway.

References

- 1. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accumulation of heptaprenyl diphosphate sensitizes Bacillus subtilis to bacitracin: Implications for the mechanism of resistance mediated by the BceAB transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Bacitracin: Complexation with Metal Ion and C55-Isoprenyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of bacitracin: complexation with metal ion and C 55 -isoprenyl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Mechanism of Action of Bacitracin: Complexation with Metal Ion and C <sub>55</sub> -Isoprenyl Pyrophosphate [scite.ai]

- 8. Synthetic Studies with Bacitracin A and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. polipapers.upv.es [polipapers.upv.es]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Composition of Bacitracin Zinc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacitracin Zinc is a potent antibiotic complex produced by strains of Bacillus subtilis and Bacillus licheniformis.[1] It is widely utilized in topical and ophthalmic preparations to prevent and treat localized bacterial infections. Its efficacy is primarily directed against Gram-positive bacteria. The incorporation of zinc into the bacitracin complex enhances its stability, making it a preferred form for pharmaceutical formulations.[2] This guide provides a comprehensive overview of the molecular structure, composition, and analytical methodologies for the characterization of this compound, tailored for a scientific audience.

Molecular Structure and Composition

This compound is a complex mixture of at least nine structurally related cyclic polypeptides. The principal and most active component is Bacitracin A. The zinc ion is chelated by the peptide, which contributes to the overall stability of the molecule.

Molecular Formula and Weight

The molecular formula for the this compound complex is C₆₆H₁₀₁N₁₇O₁₆SZn . This corresponds to a molecular weight of approximately 1486.07 g/mol .

Elemental Composition

The elemental composition of this compound, calculated from its molecular formula, is detailed in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 66 | 792.66 | 53.34 |

| Hydrogen | H | 1.008 | 101 | 101.81 | 6.85 |

| Nitrogen | N | 14.01 | 17 | 238.17 | 16.03 |

| Oxygen | O | 16.00 | 16 | 256.00 | 17.23 |

| Sulfur | S | 32.07 | 1 | 32.07 | 2.16 |

| Zinc | Zn | 65.38 | 1 | 65.38 | 4.40 |

| Total | 1486.09 | 100.00 |

Composition of Bacitracin Components

Commercial this compound is a mixture of several bacitracins. The United States Pharmacopeia (USP) specifies the acceptable composition of these components.

| Component | Requirement |

| Bacitracin A | Not less than 40.0% |

| Sum of Bacitracins A, B1, B2, and B3 | Not less than 70.0% |

| Zinc Content | 2.0% - 12.0% |

Mechanism of Action

Bacitracin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it interferes with the dephosphorylation of C₅₅-isoprenyl pyrophosphate, a lipid carrier molecule that transports peptidoglycan precursors across the cell membrane.[1] This disruption prevents the incorporation of these building blocks into the growing peptidoglycan chain, leading to a compromised cell wall and eventual cell lysis.

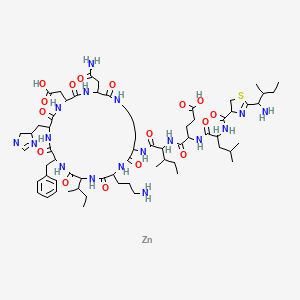

Caption: Mechanism of action of this compound.

Experimental Protocols

The characterization and quantification of this compound and its components are crucial for quality control and research. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying the different bacitracin components.

Objective: To separate and quantify Bacitracin A, B1, B2, B3, and other related substances.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

-

Mobile Phase A: Ammonium formate solution (50 mmol/L), pH adjusted to 4.0 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A solution of 40 g of EDTA in 1 L of water, with the pH adjusted to 7.0 with sodium hydroxide.

-

Sample Preparation: Dissolve the this compound sample in the diluent to a final concentration of 1 mg/mL.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Gradient Elution:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 75 | 25 |

| 30 | 50 | 50 |

| 35 | 50 | 50 |

| 40 | 75 | 25 |

| 50 | 75 | 25 |

Data Analysis: Identify and quantify the peaks corresponding to Bacitracin A, B1, B2, and B3 based on the retention times of a reference standard. Calculate the percentage of each component relative to the total peak area.

Mass Spectrometry (MS)

MS is used for the identification and structural elucidation of bacitracin components and related substances.

Objective: To confirm the identity of bacitracin components and characterize impurities.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Electrospray Ionization (ESI) source.

Sample Preparation: Prepare the sample as described for the HPLC protocol.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Collision Energy: Ramped (e.g., 15-40 eV) for fragmentation analysis.

Data Analysis: Analyze the mass spectra to identify the molecular ions ([M+H]⁺) of the different bacitracin components. Use tandem MS (MS/MS) to fragment the parent ions and elucidate the structures of the components and any impurities based on the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of bacitracin in solution.

Objective: To elucidate the detailed molecular structure and conformation of Bacitracin A.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher).

-

Cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Dissolve a high-purity sample of Bacitracin A in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

Adjust the pH of the solution to a physiological range (e.g., pH 5.0-7.0).

NMR Experiments:

-

1D ¹H NMR: To obtain a general overview of the proton signals.

-

2D COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional folding.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequence determination.

Data Analysis:

-

Assign the proton and carbon resonances to specific amino acid residues in the bacitracin sequence.

-

Use the NOE constraints from the NOESY experiment to calculate a solution structure of the peptide using molecular modeling software.

Caption: Experimental workflow for this compound analysis.

Conclusion

This technical guide provides a detailed overview of the molecular structure, composition, and analytical methodologies for this compound. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals involved in the quality control, formulation, and development of new therapeutic applications for this important antibiotic. The provided experimental protocols offer a solid foundation for the comprehensive characterization of this compound.

References

discovery and history of Bacitracin as an antibiotic

An In-depth Technical Guide to the Discovery and History of Bacitracin

Introduction

Bacitracin is a polypeptide antibiotic that has been a mainstay in topical antibacterial preparations for decades. First discovered in 1945, its unique mechanism of action and efficacy against Gram-positive bacteria have cemented its place in both clinical and research settings. This document provides a comprehensive technical overview of the discovery, history, mechanism of action, and the foundational experimental protocols related to Bacitracin, tailored for researchers, scientists, and drug development professionals.

The Serendipitous Discovery of Bacitracin

The story of Bacitracin began in 1943 at the Columbia-Presbyterian Medical Center.[1][2] The discovery is credited to bacteriologist Balbina Johnson, who was working in the laboratory of surgeon Dr. Frank L. Meleney.

Johnson was analyzing a bacterial culture from the site of a compound tibia fracture of a seven-year-old girl named Margaret Tracy.[3] She observed that in the culture plate, the growth of pathogenic staphylococci was inhibited. Upon closer inspection, she identified a strain of Bacillus subtilis that was producing an antibacterial substance.[3][4] This particular strain was named "Tracy I" in honor of the patient.[3]

The antibiotic substance isolated from this bacillus was subsequently named "Bacitracin," a portmanteau of Bacillus and Tracy.[2] Further research by Johnson and Meleney demonstrated its potent activity, primarily against Gram-positive organisms.[4] Their findings were published in Science in 1945, and the U.S. Food and Drug Administration (FDA) approved Bacitracin for use in 1948.[3][4][5]

Mechanism of Action

Bacitracin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall, a structure essential for the integrity and survival of bacteria.[1] Its primary target is a lipid carrier molecule called C55-isoprenyl pyrophosphate, also known as undecaprenyl pyrophosphate (C55-PP) or bactoprenol pyrophosphate.[6][7]

The mechanism can be summarized in the following steps:

-

Peptidoglycan Precursor Transport: In the cytoplasm, building blocks for the peptidoglycan cell wall (N-acetylmuramic acid and N-acetylglucosamine) are synthesized and attached to the lipid carrier C55-isoprenyl phosphate (C55-P).

-

Translocation: The resulting complex (Lipid II) is transported across the bacterial cell membrane to the periplasmic space.

-

Polymerization: In the periplasm, the peptidoglycan precursors are incorporated into the growing cell wall.

-

Carrier Recycling: After releasing the precursor, the lipid carrier is in its pyrophosphate form (C55-PP). For the synthesis cycle to continue, one phosphate group must be removed to regenerate C55-P. This dephosphorylation step is critical.

-

Inhibition by Bacitracin: Bacitracin, in the presence of a divalent metal ion like Zinc (Zn²⁺), forms a stable complex with C55-isoprenyl pyrophosphate.[6] This complex prevents the dephosphorylation of C55-PP, effectively trapping the carrier in an unusable form.[6]

By halting the recycling of the lipid carrier, Bacitracin stops the transport of peptidoglycan precursors, leading to the cessation of cell wall synthesis and ultimately, bacterial cell lysis.

Signaling Pathway Diagram

Caption: Mechanism of Bacitracin action on the peptidoglycan synthesis cycle.

Early Efficacy Data

Early studies quantified Bacitracin's effectiveness by determining its Minimum Inhibitory Concentration (MIC) against various medically significant bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Bacitracin demonstrates potent activity primarily against Gram-positive bacteria.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Staphylococcus aureus | ≤0.03 – 700 |

| Staphylococcus epidermidis | 0.25 – >16 |

| Streptococcus pyogenes | 0.5 – >16 |

| Data compiled from historical and contemporary susceptibility data.[6] |

Key Experimental Protocols

The following protocols are reconstructed based on the methodologies described in early publications and standard microbiological practices of the 1940s and 1950s.

Experimental Workflow Diagram

Caption: The experimental workflow for the discovery and isolation of Bacitracin.

Protocol 1: Isolation of the Bacillus subtilis "Tracy I" Strain

-

Sample Collection: Aseptically collect a specimen from the debrided tissue of the infected wound using a sterile cotton swab.

-

Primary Inoculation: Streak the swab directly onto a Blood Agar plate. Blood Agar serves as an enriched medium to support the growth of fastidious pathogens and allows for the observation of hemolysis.

-

Incubation: Incubate the plate aerobically at 37°C for 24-48 hours.

-

Observation: Examine the plate for mixed bacterial growth. Specifically, look for colonies of interest (e.g., Staphylococcus aureus) and any other colonies that exhibit antagonistic properties, identified by a zone of clearing or inhibition around them.

-

Subculture and Isolation: Identify the colony responsible for the inhibition (a Bacillus species, characterized by large, flat, irregular colonies). Aseptically pick a single, well-isolated colony of this bacillus using an inoculation loop.

-

Pure Culture: Streak the isolated colony onto a new Nutrient Agar or Tryptic Soy Agar plate to obtain a pure culture.[8]

-

Incubation and Confirmation: Incubate the pure culture plate at 37°C for 24 hours. Confirm purity by colony morphology and Gram staining (Gram-positive rods). This pure culture is the "Tracy I" strain.

Protocol 2: Production of Bacitracin via Submerged Fermentation

-

Inoculum Preparation: Prepare a seed culture by inoculating a flask containing 100 mL of sterile Nutrient Broth with a loopful of the pure "Tracy I" strain. Incubate at 30-37°C for 24-48 hours on an orbital shaker (150 rpm) to ensure aeration.[9]

-

Production Medium: Prepare a synthetic fermentation medium. A typical composition per liter includes:

-

L-Glutamic acid: 5.0 g

-

Glucose: 10.0 g (as a carbon source)

-

KH₂PO₄: 0.5 g

-

K₂HPO₄: 0.5 g

-

MgSO₄·7H₂O: 0.2 g

-

Trace salts (MnSO₄, NaCl, FeSO₄, CuSO₄): 0.01 g each

-

Adjust pH to 7.0.

-

-

Fermentation: Inoculate the production medium with 5-10% (v/v) of the seed culture. Carry out the fermentation in a larger flask or fermenter under submerged, aerated conditions at 37-42°C for 72-144 hours.[10]

-

Harvesting: After incubation, centrifuge the culture broth at high speed (e.g., 5000 x g for 20 minutes) to separate the bacterial cells from the supernatant (culture filtrate), which contains the secreted Bacitracin.

Protocol 3: Extraction and Bioassay of Bacitracin Activity

-

Extraction:

-

Take the culture filtrate from the fermentation step.

-

Perform a liquid-liquid extraction using an organic solvent like n-Butanol.[11] Mix the filtrate with an equal volume of n-Butanol and shake vigorously.

-

Allow the phases to separate. The Bacitracin will partition into the n-Butanol phase.

-

Collect the n-Butanol layer and concentrate it under reduced pressure to obtain a crude extract of Bacitracin.

-

-

Bioassay (Agar Well/Cup-Plate Diffusion Method):

-

Plate Preparation: Prepare Mueller-Hinton Agar plates.[8] This medium allows for good diffusion of antibiotics.

-

Test Organism Inoculation: Prepare a standardized suspension (e.g., 0.5 McFarland standard) of a sensitive test organism, such as Micrococcus luteus or Staphylococcus aureus.[10] Evenly swab the entire surface of the agar plate with this suspension to create a bacterial lawn.

-

Well Creation: Aseptically bore wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Sample Application: Pipette a known volume (e.g., 50-100 µL) of the Bacitracin extract into each well. Also, add known concentrations of a Bacitracin standard to other wells to create a standard curve.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement and Quantification: Measure the diameter of the zone of inhibition (the clear area around the well where bacteria did not grow) in millimeters. The potency of the sample is determined by comparing the size of its inhibition zone to the zones produced by the known standards.[12]

-

Conclusion

The discovery of Bacitracin from a soil bacterium in a clinical setting is a classic example of serendipity in science. Its unique mechanism of action, targeting the crucial lipid carrier C55-isoprenyl pyrophosphate, distinguishes it from many other antibiotics and is the basis for its enduring utility against Gram-positive pathogens. The foundational protocols for its isolation, production, and assay, developed over 75 years ago, laid the groundwork for its large-scale manufacturing and established principles that are still relevant in antibiotic research and development today.

References

- 1. Bacitracin Turns 80! | ColumbiaDoctors [columbiadoctors.org]

- 2. library-archives.cumc.columbia.edu [library-archives.cumc.columbia.edu]

- 3. smithsonianmag.com [smithsonianmag.com]

- 4. BACITRACIN: A NEW ANTIBIOTIC PRODUCED BY A MEMBER OF THE B. SUBTILIS GROUP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacitracin Topical - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C55-isoprenyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

- 9. pakbs.org [pakbs.org]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Bacitracin production by a new strain of Bacillus subtilis. Extraction, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US2813061A - Production of bacitracin - Google Patents [patents.google.com]

The Role of Zinc in the Antibacterial Activity of Bacitracin: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacitracin is a polypeptide antibiotic that has been a mainstay in topical antibacterial preparations for decades. Its efficacy, particularly against Gram-positive bacteria, is critically dependent on its ability to form a complex with a divalent metal ion. Among these, zinc holds a place of prominence, with the bacitracin-zinc complex being the most common and stable formulation. This technical guide provides an in-depth examination of the indispensable role of the zinc component in bacitracin's antibacterial mechanism. We will explore the molecular interactions, the enhanced stability conferred by zinc, and the direct impact on the antibiotic's ability to inhibit bacterial cell wall synthesis. This document synthesizes key data, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms to serve as a comprehensive resource for the scientific community.

The Molecular Mechanism of Action

Bacitracin's primary mode of action is the disruption of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[1][2][3] The antibiotic specifically targets the dephosphorylation of C₅₅-isoprenyl pyrophosphate (C₅₅-PP), also known as bactoprenol pyrophosphate.[1] This lipid carrier is responsible for transporting N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide precursors from the cytoplasm across the cell membrane to the site of cell wall assembly.[2][4]

After transporting a peptidoglycan subunit, C₅₅-PP must be dephosphorylated to its monophosphate form (C₅₅-P) to be recycled for another round of transport. Bacitracin inhibits this critical recycling step.[2]

The role of the zinc ion is central to this inhibitory process. Bacitracin alone has a low affinity for C₅₅-PP. However, in the presence of a divalent metal ion like zinc (Zn²⁺), it forms a highly stable, stoichiometric 1:1:1 ternary complex of bacitracin-Zn²⁺-C₅₅-PP.[4][5] The zinc ion acts as a coordination bridge between the bacitracin peptide and the pyrophosphate moiety of the lipid carrier, effectively sequestering the molecule and preventing its dephosphorylation and reuse.[4] This leads to an accumulation of the unusable pyrophosphate form of the carrier, halting the supply of cell wall precursors and ultimately leading to cell lysis and bacterial death.[3][4]

In addition to its role in the primary mechanism of action, zinc also enhances the overall stability of the bacitracin molecule.[6][7]

Visualization of the Mechanism

The following diagram illustrates the formation of the inhibitory complex.

Quantitative Analysis of Antibacterial Activity

The necessity of a divalent cation for bacitracin's activity is well-established. While direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of bacitracin with and without zinc are sparse in recent literature (as the zinc complex is standard), the essential role of zinc is often highlighted in experimental designs where zinc salts are added to the assay medium to ensure the antibiotic's potency.[8]

Data from studies on bacitracin resistance mechanisms further illuminate its efficacy. For example, the disruption of genes that confer resistance leads to increased susceptibility, as shown in the table below for Enterococcus faecalis.

| Bacterial Strain | Genotype | Bacitracin MIC (mg/L) |

| Enterococcus faecalis JH2-2 | Wild-type | 32-48 |

| Enterococcus faecalis JH2-2 | uppP mutant | 3-6 |

| Enterococcus faecalis V583 | Wild-type | 32 |

| Enterococcus faecalis V583 | uppP mutant | 6 |

| (Data sourced from a study on the role of Undecaprenyl Pyrophosphate Phosphatase (UppP) in bacitracin resistance. The uppP mutants exhibit increased susceptibility.[9]) |

This data underscores that even low-level resistance mechanisms can dramatically alter the required concentration of bacitracin, and the antibiotic's effectiveness is predicated on the presence of cations like zinc to facilitate its primary function.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of bacitracin.[10][11]

Methodology:

-

Preparation of Antibiotic Stock: Prepare a stock solution of zinc bacitracin in an appropriate solvent (e.g., sterile deionized water).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the bacitracin stock solution in cation-adjusted Mueller-Hinton Broth (or another suitable broth medium). To ensure optimal activity, the broth may be supplemented with a zinc salt, such as 0.3 mM ZnSO₄.[8] The final volume in each well should be 50-100 µL.

-

Bacterial Inoculum Preparation: Culture the test organism (e.g., Staphylococcus aureus) on an appropriate agar plate overnight at 37°C.[8] Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only). Seal the plate and incubate at 37°C for 18-24 hours.[8][13]

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of bacitracin at which there is no visible bacterial growth.[10][11]

Visualization of the MIC Protocol Workflow

The following diagram outlines the workflow for the broth microdilution MIC test.

Conclusion and Future Directions

The zinc component of bacitracin is not merely an additive for stability but an integral part of its antibacterial machinery.[6][7] It facilitates the high-affinity binding to the C₅₅-isoprenyl pyrophosphate lipid carrier, which is the cornerstone of its mechanism to inhibit bacterial cell wall synthesis.[4][5] Understanding this synergistic relationship is paramount for professionals in drug development and microbiology.

Future research should focus on elucidating the precise coordination chemistry of different divalent metals with bacitracin and their relative efficiencies in potentiating its activity. Furthermore, exploring this metal-dependent mechanism could inspire the design of novel antibiotics that exploit similar metal-bridging strategies to target essential bacterial pathways. As antibiotic resistance continues to be a global threat, revisiting and deeply understanding the mechanisms of established antibiotics like bacitracin provides a valuable knowledge base for developing next-generation therapeutics.

Logical Relationship Summary

References

- 1. Bacitracin - Wikipedia [en.wikipedia.org]

- 2. Genes Involved in Bacitracin Resistance in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bacitracin Zinc: Your Comprehensive Guide! | OCTAGONCHEM [octagonchem.com]

- 7. Bacitracin and a bacitracin-zinc complex damage DNA and carbohydrate in the presence of iron and copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Studies with Bacitracin A and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Undecaprenyl pyrophosphate phosphatase confers low-level resistance to bacitracin in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.6. Bacitracin A Antibiotic Susceptibility Tests [bio-protocol.org]

- 11. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Novel and Validated Protocol for Performing MIC Tests to Determine the Susceptibility of Piscirickettsia salmonis Isolates to Florfenicol and Oxytetracycline [frontiersin.org]

- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectrum of Activity of Bacitracin Zinc Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacitracin Zinc is a polypeptide antibiotic complex produced by Bacillus subtilis and Bacillus licheniformis. It is primarily active against gram-positive bacteria and exerts its bactericidal or bacteriostatic effect by interfering with cell wall synthesis.[1] Due to its nephrotoxicity when administered systemically, its use is largely restricted to topical applications for the prevention and treatment of superficial skin and eye infections.[2][3] This guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically relevant gram-positive bacteria, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action.

Spectrum of Activity and Quantitative Data

This compound demonstrates a narrow spectrum of activity, with potent action against many gram-positive organisms. Its efficacy is dependent on the presence of a divalent metal ion, with the zinc salt being a common formulation. The antibacterial activity of bacitracin is attributed primarily to bacitracin A.[2]

The susceptibility of various gram-positive bacteria to this compound is summarized below. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of in vitro antibacterial activity, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | 68 | 96 | >256 | Not Reported | [4] |

| Staphylococcus epidermidis | Not Specified | Not Reported | Not Reported | 0.25 - >16 | [2] |

| Streptococcus pyogenes | Not Specified | Not Reported | Not Reported | 0.5 - >16 | [2] |

Note: The high MIC90 value for Staphylococcus aureus from the cited study suggests a notable level of resistance in the tested isolates, which were collected from patients with atopic dermatitis.[4] For Enterococcus faecalis, high-level resistance with MIC values ≥256 µg/mL has been reported, often mediated by an ABC transporter.

Mechanism of Action

Bacitracin disrupts bacterial cell wall synthesis by inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate).[2] This lipid carrier is essential for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the growing cell wall. By binding to this carrier, bacitracin effectively halts the cell wall synthesis process, leading to cell lysis and death in susceptible bacteria.[5]

Caption: Mechanism of action of this compound.

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the MIC of this compound are crucial for accurate assessment of its activity. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing. The following are detailed methodologies for two common approaches.

Broth Microdilution Method (based on CLSI M07)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. A general workflow is depicted below.

Caption: General workflow for broth microdilution MIC testing.

Detailed Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent as recommended by the supplier.

-

Serial Dilution: In a 96-well microtiter plate, serial twofold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (based on CLSI M11 for Anaerobes, adaptable for Aerobes)

The agar dilution method is another reference method for MIC determination, particularly useful for certain fastidious organisms.

Detailed Methodology:

-

Preparation of this compound-Containing Agar Plates: A stock solution of this compound is prepared. A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The test organism is grown in a suitable broth to a turbidity of a 0.5 McFarland standard.

-

Inoculation: The standardized inoculum is applied to the surface of each agar plate using a multipoint inoculator. A spot of approximately 1-2 µL, containing about 10^4 CFU, is delivered to each plate.

-

Incubation: The plates are incubated at 35°C for 16-20 hours (or longer for slow-growing organisms) in an appropriate atmosphere (e.g., ambient air for aerobes).

-

Result Interpretation: The MIC is the lowest concentration of this compound that inhibits the growth of the organism, defined as no growth, a faint haze, or one or two colonies.

Conclusion

This compound remains a relevant topical antibiotic with a well-defined spectrum of activity against gram-positive bacteria. Its mechanism of action, targeting a crucial step in cell wall biosynthesis, is a key factor in its efficacy. While resistance can be a concern, particularly in certain staphylococcal and enterococcal species, standardized susceptibility testing methods provide essential data for surveillance and clinical decision-making. The protocols outlined in this guide, based on established standards, offer a framework for the accurate in vitro evaluation of this compound's antibacterial properties.

References

- 1. Bacitracin as Biomedicinal Drug | DOCX [slideshare.net]

- 2. Bacitracin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bacitracin? [synapse.patsnap.com]

A Technical Guide on the Preliminary Investigation into Bacitracin Zinc's Effects on Microbial Flora

Executive Summary: Bacitracin Zinc is a polypeptide antibiotic widely utilized in animal production as a feed additive to promote growth and prevent enteric diseases. Its primary mechanism involves the inhibition of bacterial cell wall synthesis, specifically targeting Gram-positive bacteria. This technical guide provides an in-depth review of the preliminary investigations into this compound's effects on the microbial flora. It consolidates quantitative data on its impact on specific bacterial populations, details common experimental protocols for its evaluation, and visualizes its mechanism and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in modulating the gut microbiome.

Introduction

Bacitracin is a mixture of cyclic polypeptides produced by Bacillus licheniformis and was first isolated in 1945.[1] The commercially available form is often complexed with a zinc salt (this compound), which enhances its stability.[2] While its use in human medicine is primarily topical due to potential nephrotoxicity when administered systemically, this compound is approved by the U.S. Food and Drug Administration (FDA) for use in poultry feed.[1][2] Its primary role in animal production is to control pathogenic bacteria, such as Clostridium perfringens, the causative agent of necrotic enteritis, thereby improving gut health and animal performance.[3][4] Understanding its precise effects on the complex and dynamic gut microbial ecosystem is crucial for optimizing its use and developing alternatives.

Mechanism of Action

Bacitracin's antibacterial activity is potent, particularly against Gram-positive bacteria.[1][5] The mechanism is dependent on the presence of a divalent metal ion, with zinc being the most effective.[5][6] The Bacitracin-Zinc complex targets a critical step in the synthesis of peptidoglycan, the primary component of the bacterial cell wall.

Specifically, it binds to the lipid carrier molecule C₅₅-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate).[1][5][7][8] This carrier is responsible for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the growing cell wall.[8] By binding to this carrier, Bacitracin prevents its dephosphorylation, effectively sequestering the molecule and halting the lipid II cycle.[1][5][6] This disruption of the precursor supply chain weakens the cell wall, leading to cell lysis and bacterial death.[6][8]

Effects on Microbial Flora: A Quantitative Analysis

This compound's targeted action against Gram-positive bacteria leads to significant shifts in the composition of the gut microbiota. These changes have been quantified in various studies, particularly focusing on pathogenic bacteria, commensal populations, and the broader issue of antibiotic resistance.

Impact on Pathogenic Bacteria: Clostridium perfringens

A primary application of this compound in poultry is the control of necrotic enteritis, caused by C. perfringens. In-vitro studies consistently demonstrate the high susceptibility of C. perfringens to this compound. Field studies in broilers have confirmed that dietary supplementation significantly reduces the gut load of this pathogen.[3][4]

Table 1: In-Vitro Susceptibility of Clostridium perfringens to this compound

| Parameter | Value | Species Origin | Source |

|---|---|---|---|

| Strain Count | 123 | Rabbit | [9][10] |

| MIC ≤ 0.5 µg/ml | 94.3% of strains | Rabbit | [9][10] |

| MIC = 1.0 µg/ml | 4.0% of strains | Rabbit | [10] |

| MIC = 16 µg/ml | 1.6% of strains | Rabbit | [10] |

| MIC₉₀ | 0.5 µg/ml | Rabbit | [9][10] |

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MIC₉₀ is the concentration required to inhibit 90% of the tested isolates.

Impact on Commensal Microbiota and Host Performance

The administration of this compound alters the gut microbial landscape beyond just pathogens. Studies in broilers have shown it can change the composition and increase the diversity of the cecal microbiota by reducing the dominance of certain species.[11] Notably, it has been shown to reduce counts of specific lactobacilli, such as Lactobacillus salivarius, as well as coliform bacteria in the ileum.[12] These microbial shifts are often correlated with improvements in animal performance.

Table 2: Summary of this compound Effects on Broiler Performance and Gut Microbiota

| Parameter | Observation | Source(s) |

|---|---|---|

| Performance Metrics | ||

| Feed Conversion Ratio (FCR) | Significantly reduced (improved) | [11][13] |

| Weight Gain | Significantly improved | [13] |

| Mortality (Necrotic Enteritis) | Significantly reduced | [13] |

| Microbiota Composition | ||

| Clostridium perfringens | Significantly lower counts | [12] |

| Lactobacillus salivarius | Significantly lower counts | [12] |

| Coliform Bacteria (Ileum) | Significantly reduced numbers | [12] |

| Cecal Microbiota Diversity | Increased | [11] |

| Lactobacillus Species | Shifts in relative abundance |[11] |

Influence on Antibiotic Resistance

Beyond its direct antimicrobial effects, preliminary in-vitro research suggests this compound may play a role in mitigating antibiotic resistance in other bacteria. One study investigated its ability to eliminate resistance plasmids in transconjugants of Escherichia coli.

Table 3: In-Vitro Effect of this compound on Eliminating Antibiotic Resistance in E. coli

| This compound Conc. | Resistance Eliminated (Average %) | Source |

|---|---|---|

| Neomycin: 34.9% | [14] | |

| 32 µg/cm³ | Kanamycin: 27.1% | [14] |

| Chloramphenicol: 42.4% | [14] | |

| Tetracycline: 24.9% | [14] | |

| Neomycin: 42.8% | [14] | |

| 64 µg/cm³ | Kanamycin: 34.5% | [14] |

| Chloramphenicol: 46.2% | [14] | |

| Tetracycline: 32.4% | [14] |

The study concluded that higher concentrations of this compound were more effective at eliminating resistance factors in E. coli.[14]

Experimental Protocols

Investigating the effects of this compound on microbial flora requires a combination of in-vitro and in-vivo methodologies. The following sections detail standardized protocols used in this area of research.

Protocol: In-Vitro Antimicrobial Susceptibility Testing (Agar Dilution)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against specific bacterial isolates, such as C. perfringens.

-

Media Preparation: Prepare a suitable agar medium (e.g., Brucella Agar) supplemented for the target organism's growth (e.g., with laked sheep blood, haemin, and vitamin K₁ for anaerobes).[9][10] Autoclave and cool to 50°C.

-

Antibiotic Dilution Series: Create a two-fold serial dilution of this compound in a sterile solvent. Add a defined volume of each antibiotic dilution to molten agar to achieve the final desired concentrations (e.g., 0.06 to 256 µg/ml).[10] Pour plates and allow them to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Culture the bacterial strains to be tested to a standardized turbidity, typically a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, spot a small volume of each bacterial suspension onto the surface of the antibiotic-containing plates and the control plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C for 24-48 hours for C. perfringens).

-

Data Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium on the agar.

Protocol: In-Vivo Efficacy and Microbiome Study (Broiler Model)

This workflow is commonly used to assess the impact of dietary this compound on poultry health, performance, and gut microbiota.

Protocol: 16S rRNA Gene Amplicon Sequencing for Microbiota Analysis

This molecular technique is used to profile the bacterial community composition from intestinal samples collected during in-vivo trials.

Consequences for Host Health and Performance

The modulation of the gut microbiota by this compound has direct consequences for the host. By suppressing key pathogens and altering the microbial community structure, it fosters a more stable and healthy intestinal environment. This is particularly evident in the prevention of necrotic enteritis, a disease that causes significant economic losses in the poultry industry. The reduction of pathogenic load and potential modulation of commensal bacteria contribute to improved nutrient absorption, better gut integrity, and ultimately, enhanced growth performance, as reflected by lower feed conversion ratios and higher weight gain.[11][13]

Conclusion

Preliminary investigations provide clear evidence that this compound effectively modulates the microbial flora, primarily by inhibiting Gram-positive bacteria. Its efficacy in reducing Clostridium perfringens populations is well-documented and directly linked to the prevention of necrotic enteritis and improved performance in poultry. Quantitative data from both in-vitro and in-vivo studies support its targeted antimicrobial action. The standardized experimental protocols outlined herein provide a framework for further research into its effects on the broader microbial community, its influence on host-microbe interactions, and the potential for developing synergistic or alternative strategies for promoting gut health in animal production. Future work should continue to leverage molecular techniques to unravel the complex ecological shifts within the gut microbiome following this compound administration.

References

- 1. Bacitracin - Wikipedia [en.wikipedia.org]

- 2. Bacitracin Topical - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. thepoultrysite.com [thepoultrysite.com]

- 4. thepoultrysite.com [thepoultrysite.com]

- 5. pnas.org [pnas.org]

- 6. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 9. polipapers.upv.es [polipapers.upv.es]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the mechanisms of zinc bacitracin and avilamycin on animal production: linking gut microbiota and growth performance in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of zinc bacitracin and salinomycin on intestinal microflora and performance of broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [In vitro action of zinc bacitracin to eliminate drug resistance in Escherichia coli transconjugates] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Bacitracin Zinc for Laboratory Applications

This document provides an in-depth overview of the core physicochemical properties of Bacitracin Zinc, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate laboratory use.

General and Physical Properties

This compound is the zinc salt of bacitracin, a mixture of cyclic polypeptide antibiotics primarily produced by the organism Bacillus subtilis var Tracy.[1][2] The commercial preparation is a complex mixture of at least nine related compounds, with bacitracin A being the major and most active component.[3] It is widely used as a topical antibacterial agent, effective primarily against Gram-positive organisms.[3]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1405-89-6 | [3][4] |

| Molecular Formula | C₆₆H₁₀₁N₁₇O₁₆SZn | [5] |

| Molecular Weight | ~1486.07 g/mol | [2][5] |

| Appearance | White to pale brownish-yellow powder.[4][6] | Odorless or with a faint, characteristic odor.[4][6] |

| Melting Point | ~250 °C (with decomposition) |[6][7] |

Solubility and Solution Characteristics

The solubility of this compound is a critical parameter for preparing solutions for in vitro assays and formulation development. It is sparingly soluble in water and ethanol, a characteristic influenced by its polypeptide nature and the zinc complexation.

Table 2: Solubility of this compound

| Solvent | Solubility Description | Value/Observation | Source(s) |

|---|---|---|---|

| Water | Sparingly soluble | Soluble in 900 parts of water.[4][6][8] Insoluble (< 0.1 mg/mL).[1] | [1][4][6][8] |

| Ethanol (~750 g/l) | Sparingly soluble | Soluble in 500 parts of ethanol.[4][6][8] | [4][6][8] |

| Ether | Very slightly soluble | [4][6][8] | |

| 1M Hydrochloric Acid | Soluble | 50 mg/mL (may require sonication).[1] | [1] |

| DMSO | Insoluble or slightly soluble | < 1 mg/mL.[1] 100 mg/mL (Selleck Chemicals data).[9] |[1][9] |

Table 3: pH and Stability of this compound Solutions

| Parameter | Value | Notes | Source(s) |

|---|---|---|---|

| pH (in water) | 6.0 - 7.5 | Measured on a filtrate after shaking 1.0 g in 10 mL of CO₂-free water.[4][6][10] | [4][6][10] |

| Aqueous Stability | Degrades rapidly at room temperature.[3] | Relatively stable in acidic solutions. | [3] |

| pH Stability | Unstable above pH 9.[3] | Loss of activity is likely due to the conversion of Bacitracin A to the less active Bacitracin F.[3] | [3] |

| Storage (Powder) | Keep in a tightly closed container, protected from light, at a temperature not exceeding 25 °C.[4] | The substance is hygroscopic.[4] |[4] |

Chemical Composition and Purity

This compound is a complex whose potency and properties are defined by the mixture of its constituent polypeptides and its zinc content.

Table 4: Chemical Composition and Specifications

| Parameter | Specification | Source(s) |

|---|---|---|

| Potency | Not less than 65 IU/mg (on dried basis). | [10] |

| Zinc Content | 4.0% to 6.0% (on dried basis). | [10][11] |

| Loss on Drying | Not more than 5.0%. | [4][10] |

| Major Components | Bacitracin A, B1, B2, and B3.[4][10] | The sum of these components should be not less than 70.0%.[10] |

| Known Impurity | Bacitracin F limit is not more than 6.0%. |[10] |

Mechanism of Action

This compound exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. Specifically, it inhibits the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule that transports peptidoglycan precursors across the cell membrane.[1][2][3] This disruption halts cell wall construction, leading to cell lysis and death. The presence of a divalent cation, such as zinc, is required for this activity.[12]

Experimental Protocols

The following are summaries of standard pharmacopeial methods for the analysis of this compound.

Identification by Thin-Layer Chromatography (TLC)

This method verifies the identity of the substance by comparing its chromatographic behavior to a reference standard.

Methodology:

-

Test Solution Preparation: Dissolve 10 mg of the substance in 0.5 mL of dilute hydrochloric acid and dilute to 1.0 mL with water.[11]

-

Reference Solution Preparation: Dissolve 10 mg of this compound CRS (Certified Reference Standard) in 0.5 mL of dilute hydrochloric acid and dilute to 1.0 mL with water.[11]

-

Chromatography:

-

Detection:

-

Results: The principal spot in the chromatogram obtained from the test solution must correspond in position, color, and size to the principal spot from the reference solution.[11]

Determination of Zinc Content

This titrimetric method quantifies the percentage of zinc in the complex.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve 0.200 g of this compound in a mixture of 2.5 mL of dilute acetic acid and 2.5 mL of water.[11]

-

Reagent Addition: Add 50 mL of water, 50 mg of xylenol orange triturate indicator, and sufficient hexamethylenetetramine to produce a red color.[4][11]

-

Buffering: Add 2 g of hexamethylenetetramine in excess.[4][11]

-

Titration: Titrate the solution with 0.01 M sodium edetate until the color changes from red to yellow.[4][11]

-

Calculation: Each mL of 0.01 M sodium edetate is equivalent to 0.654 mg of Zn.[11] The zinc content should be between 4.0% and 6.0% on a dried basis.[10][11]

pH Determination

-

Measure the pH of the filtrate using a calibrated pH meter. The result should be between 6.0 and 7.5.[4][10]

Loss on Drying

-

Accurately weigh approximately 100 mg of the substance in a capillary-stoppered bottle.[10]

-

Dry at 60 °C under vacuum (not exceeding 0.6 kPa) for 3 hours.[4][10]

-

The substance should lose no more than 5.0% of its weight.[4][10]

Microbiological Assay for Potency

The potency of this compound is determined by a microbiological cylinder-plate or tube assay, which compares the inhibition of growth of a susceptible microorganism by a known concentration of the substance to that of a reference standard.

-

Test Organism: Micrococcus luteus.[4]

-

Procedure: A solution of the sample is prepared, typically in a mild acidic solution (e.g., 0.01 N HCl), and allowed to stand to ensure dissolution before further dilution with a phosphate buffer.[4] This solution is then added to cylinders on an agar plate inoculated with the test organism.

-

Incubation: The plates are incubated under specified conditions (e.g., 32-35 °C).[4]

-

Measurement: The diameter of the zone of inhibition is measured and compared to the zones produced by known concentrations of this compound Reference Standard to calculate the potency in International Units (IU) per mg.[4]

References

- 1. This compound | CAS:1405-89-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | C66H101N17O16SZn | CID 70687193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.who.int [cdn.who.int]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | 1405-89-6 [chemicalbook.com]

- 7. Zinc bacitracin(1405-89-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound CAS#: 1405-89-6 [m.chemicalbook.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound [drugfuture.com]

- 11. drugfuture.com [drugfuture.com]

- 12. Binding of nickel and zinc ions to bacitracin A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Bacitracin Production: A Technical Guide to Biosynthesis in Bacillus licheniformis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying the biosynthesis of bacitracin in Bacillus licheniformis. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the metabolic pathways, enzymatic machinery, and regulatory circuits that govern the production of this commercially significant polypeptide antibiotic. This document synthesizes critical data, outlines detailed experimental methodologies, and provides visual representations of key biological and experimental processes to facilitate both fundamental understanding and advanced application.

The Core Biosynthetic Machinery: A Nonribosomal Approach

Bacitracin, a complex cyclic polypeptide antibiotic, is not synthesized by the ribosomal machinery responsible for protein synthesis. Instead, its assembly is orchestrated by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). This intricate molecular factory activates and links the constituent amino acids in a specific sequence, showcasing a remarkable example of a thiotemplate mechanism.[1][2]

The genetic blueprint for this machinery is primarily encoded within the bac operon. This operon houses the genes bacA, bacB, and bacC, which code for the three core bacitracin synthetase enzymes.[3][4] These large, multi-modular proteins work in a coordinated fashion to assemble the final bacitracin molecule.

-

BacA (598 kDa): This enzyme is responsible for the activation and polymerization of the first five amino acids in the bacitracin tail: L-Ile, L-Cys, L-Leu, D-Glu, and L-Ile.[1][2][3]

-

BacB (291 kDa): Following the initial pentapeptide formation by BacA, BacB activates and incorporates the next two amino acids.[1][2][3]

-

BacC (723 kDa): The final and largest enzyme in the complex, BacC, is responsible for activating and adding the remaining amino acids to complete the heptapeptide ring.[1][2][3]

A key feature of bacitracin's structure is the presence of D-amino acids, which are incorporated through the action of epimerization domains within the NRPS modules.[1][3] The entire bacitracin synthetase gene cluster also includes bacT, a gene encoding a type II thioesterase, which has been shown to positively correlate with bacitracin synthesis.[1][2][5][6]

Regulatory Networks Governing Bacitracin Production

The biosynthesis of bacitracin is a tightly regulated process, influenced by a network of transcription factors that respond to cellular stress and population density. A critical regulatory feedback loop involves the global transcription factors Spo0A and AbrB.[1][7] Spo0A, a master regulator of sporulation and stationary phase processes, promotes bacitracin production by repressing the expression of abrB.[1] In turn, AbrB acts as a repressor, directly binding to the promoter of the bacABC operon to inhibit its transcription.[1][7] This intricate interplay ensures that bacitracin production is coordinated with the appropriate physiological state of the cell.

Self-Defense: The Bacitracin Transport System

To avoid self-intoxication by the antibiotic it produces, Bacillus licheniformis employs a dedicated export system. This resistance mechanism is mediated by an ATP-binding cassette (ABC) transporter encoded by the bcrABC operon.[8][9][10] This transporter actively pumps bacitracin out of the cell, preventing it from reaching its target in the cell wall synthesis pathway. The expression of the bcrABC operon is, in turn, regulated by a two-component system, BacRS, which senses the extracellular concentration of bacitracin and upregulates the expression of the transporter genes in response.[11]

Quantitative Data on Bacitracin Production Enhancement

Numerous strategies have been employed to enhance the production of bacitracin in Bacillus licheniformis. These approaches primarily focus on metabolic engineering to increase the supply of precursor amino acids and essential cofactors, as well as optimization of fermentation conditions. The following tables summarize the quantitative impact of these interventions.

| Genetic Modification Strategy | Target Gene(s) | Effect on Precursor/Cofactor | % Increase in Bacitracin Yield | Reference |

| Precursor Supply Enhancement | ||||

| Overexpression of L-Ornithine Pathway | argR knockout, NAD kinase overexpression | 71.40% increase in L-Ornithine | 16.50% | [1] |

| Weakening L-Lysine Degradation | Lysine degradation pathway genes | Increased L-Lysine supply | 28.95% | [1] |

| Overexpression of BCAA Importers | braB, yvbW | Increased BCAA import | 31.05% | [8] |

| Deletion of BCAA Exporter | yhdG | 6.27-fold increase in intracellular L-Ile | 11% | [8] |

| Cofactor Supply Enhancement | ||||

| Overexpression of G6P Dehydrogenase | zwf | 61.24% increase in NADPH | 12.43% | [1][8] |

| Regulatory Gene Engineering | ||||

| Inactivation of Repressor | abrB knockout | Overexpression of bacA | 17.50% | [7][8] |

| Overexpression of Thioesterase | bacT | - | 37.50% | [1][2][8] |

| Oxygen Supply Enhancement | ||||

| Vitreoscilla Hemoglobin Expression | vgb | Increased oxygen availability | 126.67% (under oxygen restriction) | [5] |

| Fermentation Parameter Optimization | Condition | % Increase in Bacitracin Yield | Reference |

| Nutrient Supplementation | |||

| Exogenous KNO₃ and L-Ornithine | 514.39 mg/L KNO₃ and 45.35 mg/L L-Ornithine | 10.80% | [1][8] |

| Exogenous MnCl₂ | 0.30 mg/L MnCl₂ | Not specified, but benefited synthesis | [1][8] |

| Exogenous S-Adenosylmethionine (SAM) | 40 mg/L SAM | 12.13% | [12] |

| Substrate Utilization | |||

| Enhanced Subtilisin Expression | Repression of antisense sRNA aprA | 28.86% increase in soybean meal utilization | 18.92% |

Visualizing the Core Processes

To provide a clearer understanding of the complex interactions in bacitracin biosynthesis and the workflows for its study, the following diagrams have been generated using the Graphviz DOT language.

Caption: The non-ribosomal peptide synthetase (NRPS) pathway for bacitracin synthesis.

Caption: Regulatory and transport network for bacitracin production and resistance.

Caption: A generalized experimental workflow for enhancing and quantifying bacitracin production.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of bacitracin biosynthesis.

Fermentation of Bacillus licheniformis for Bacitracin Production

This protocol is adapted from various sources for optimal bacitracin production in a laboratory setting.[1][13][14]

1. Inoculum Preparation: a. Prepare a seed culture medium containing (per liter): 10 g peptone, 5 g glucose, 5 g beef extract, 2.5 g NaCl, and 0.167 g MnCl₂. Adjust the pH to 7.0. b. Aseptically transfer a single colony of B. licheniformis from a fresh agar plate to 50 mL of the seed culture medium in a 250 mL baffled flask. c. Incubate at 37°C with shaking at 200-230 rpm for 12-16 hours until the culture reaches the mid-logarithmic growth phase.

2. Production Medium: a. Prepare the production medium containing (per liter): 100 g soybean meal, 45 g corn starch, 1 g (NH₄)₂SO₄, and 6 g CaCO₃. The pH is typically not adjusted and remains at its natural level.[15] b. Sterilize the medium by autoclaving at 121°C for 20 minutes.

3. Fermentation: a. Inoculate the sterile production medium with the seed culture at a 5-10% (v/v) ratio. b. Incubate the production culture at 37°C with vigorous shaking (230 rpm) for 48-72 hours. c. Monitor cell growth (OD₆₀₀) and bacitracin production periodically.

Extraction and Quantification of Bacitracin by HPLC

This protocol outlines a common method for extracting and quantifying bacitracin from the fermentation broth.[1][3][16][17]

1. Extraction: a. Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the cells. b. Collect the supernatant. c. To the supernatant, add an equal volume of n-butanol. d. Mix vigorously in a separatory funnel and allow the phases to separate. e. Collect the upper (n-butanol) phase. Repeat the extraction of the aqueous phase with a fresh volume of n-butanol to maximize recovery. f. Combine the n-butanol extracts and evaporate to dryness under vacuum. g. Re-dissolve the dried extract in the HPLC mobile phase for analysis.

2. HPLC Quantification: a. HPLC System: An Agilent 1260 or similar system equipped with a UV detector. b. Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 4.6 x 250 mm, 5 µm). c. Mobile Phase A: 50 mM ammonium formate solution, pH adjusted to 6.5.[17] d. Mobile Phase B: Acetonitrile. e. Gradient Elution: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes. f. Flow Rate: 1.0 mL/min. g. Detection: UV absorbance at 254 nm. h. Quantification: Prepare a standard curve using a certified bacitracin standard. Compare the peak area of bacitracin A in the samples to the standard curve to determine the concentration. The addition of a chelating agent like EDTA to the mobile phase can improve the recovery and peak shape of bacitracin A.[2][16]

Genetic Manipulation of Bacillus licheniformis

This section provides a general framework for gene overexpression and knockout. Specific plasmid vectors and detailed protocols may vary.

1. Plasmid Construction for Overexpression: a. Amplify the gene of interest (e.g., bacT, zwf) from B. licheniformis genomic DNA using PCR with primers containing appropriate restriction sites. b. Clone the PCR product into a suitable E. coli-Bacillus shuttle vector (e.g., pHT01-based vectors) under the control of a strong constitutive or inducible promoter (e.g., P43).[10][11] c. Verify the construct by restriction digestion and DNA sequencing.

2. Transformation of Bacillus licheniformis: a. Prepare competent B. licheniformis cells. This can be achieved through methods such as electroporation or by inducing natural competence. b. For electroporation, grow cells to the mid-log phase, wash them with ice-cold electroporation buffer (e.g., 10% glycerol), and concentrate them. c. Mix the competent cells with the constructed plasmid DNA and subject them to an electric pulse using an electroporator. d. Immediately add recovery medium (e.g., SOC broth) and incubate at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance marker. e. Plate the transformed cells on selective agar plates containing the appropriate antibiotic (e.g., kanamycin, chloramphenicol).[12][18]

3. Gene Knockout via Homologous Recombination: a. Construct a knockout plasmid containing the upstream and downstream flanking regions of the target gene, separated by an antibiotic resistance cassette. b. Transform the knockout plasmid into B. licheniformis. c. Select for transformants that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette. d. Verify the gene knockout by PCR using primers that anneal outside the flanking regions and within the resistance cassette.[18]

Analysis of Gene Expression by qRT-PCR

This protocol allows for the quantification of the transcript levels of bacitracin biosynthesis-related genes.

1. RNA Extraction: a. Harvest B. licheniformis cells from the fermentation broth at the desired time point by centrifugation. b. Immediately freeze the cell pellet in liquid nitrogen to preserve the RNA integrity. c. Extract total RNA using a commercial RNA extraction kit with a protocol optimized for Gram-positive bacteria, including a mechanical lysis step (e.g., bead beating) and DNase treatment to remove contaminating genomic DNA.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from the extracted total RNA using a reverse transcriptase enzyme and random hexamer primers.

3. Quantitative Real-Time PCR (qRT-PCR): a. Set up the qRT-PCR reaction using a suitable qPCR master mix, the synthesized cDNA as a template, and gene-specific primers for the target genes (bacA, bacB, bacC, bacT, etc.) and a reference gene (e.g., 16S rDNA).[15] b. Perform the qRT-PCR in a real-time PCR cycler. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between different strains or conditions.

References

- 1. ijcmas.com [ijcmas.com]

- 2. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. The bacitracin biosynthesis operon of Bacillus licheniformis ATCC 10716: molecular characterization of three multi-modular peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptome Analysis of Bacillus licheniformis for Improving Bacitracin Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plasmid Construction: Techniques, Design & Components | Danaher Life Sciences [lifesciences.danaher.com]

- 11. mdpi.com [mdpi.com]

- 12. hwu-staging.elsevierpure.com [hwu-staging.elsevierpure.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced Bacitracin Production by Systematically Engineering S-Adenosylmethionine Supply Modules in Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. CN109444318B - High performance liquid chromatography method for analyzing bacitracin component - Google Patents [patents.google.com]

- 18. Construction of a bacteriophage-derived recombinase system in Bacillus licheniformis for gene deletion - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Bacitracin's Molecular Shield: An In-depth Guide to the Genetic Basis of Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacitracin, a potent polypeptide antibiotic, has long been a stalwart in the clinical and agricultural sectors. Its mechanism of action, the disruption of bacterial cell wall synthesis by interfering with the dephosphorylation of the lipid carrier undecaprenyl pyrophosphate, is well-established. However, the rise of bacitracin-resistant bacteria necessitates a deeper understanding of the genetic mechanisms conferring this resistance. This technical guide provides a comprehensive overview of the initial and pivotal studies that have elucidated the genetic underpinnings of bacitracin resistance, with a focus on the core molecular players and the experimental approaches used to identify and characterize them.

Core Genetic Determinants of Bacitracin Resistance